molecular formula C11H13BrN2 B8673704 1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)-

1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)-

Cat. No.: B8673704
M. Wt: 253.14 g/mol
InChI Key: PGLLLRXIMBKIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole,4-bromo-1-methyl-5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

4-bromo-1-methyl-5-propan-2-ylindazole

InChI

InChI=1S/C11H13BrN2/c1-7(2)8-4-5-10-9(11(8)12)6-13-14(10)3/h4-7H,1-3H3

InChI Key

PGLLLRXIMBKIMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)N(N=C2)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-5-isopropylindazole (27) (488 mg, 2.04 mmol) in 5 ml of anhydrous DMF is added to a suspension of sodium hydride (122 mg, 60% in mineral oil, 3.06 mmol, 1.5 eq.) in 5 ml of DMF under nitrogen at 0° C. The resulting mixture is stirred at 0° C. for 30 minutes, then warmed to room temperature. After stirring at room temperature for an additional 2 hours, the reaction mixture is cooled to 0° C., and iodomethane (318 mg, 2.24 mmol, 1.1 eq.) is added dropwise, the mixture is stirred at 0° C. for 2 hours, then warmed to room temperature, and stirred overnight. The reaction mixture is poured into 30 ml of ice-water, extracted with ethyl acetate (30 ml×3), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated and the product is purified via flash chromatography to give 340 mg of 4-bromo-5-isopropyl-1-methylindazole 1H NMR (400 MHz, CDCl3) 7.95 (1H, s), 7.31 (2H, S), 4.05 (3H, S), 3.55 (1H, m), 1.27 (6H, d, J=6.8Hz). MS (+VE) m/z 253(M+). 165 mg of 4-bromo-5-isopropyl-2-methylindazole (28). 1H NMR (400 MHz, CDCl3) δ 7.82 (1H, s), 7.59 (1H, d, J=9.2 Hz), 7.21 (1H, d, J=8.8 Hz), 4.16 (3H, s), 3.50 (1H, m), 1.21 (6H, d, J=6.8 Hz). MS (+VE) m/z 253(M+).
Quantity
488 mg
Type
reactant
Reaction Step One
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122 mg
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reactant
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5 mL
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solvent
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5 mL
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solvent
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318 mg
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reactant
Reaction Step Two
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ice water
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30 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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